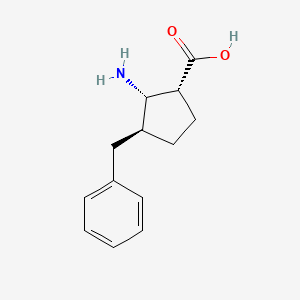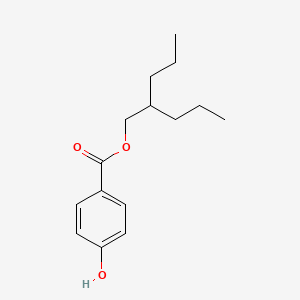
2-Propylpentyl 4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylpentyl 4-hydroxybenzoate is an ester derivative of 4-hydroxybenzoic acid. This compound is part of the paraben family, which is widely used in various industries, particularly in cosmetics and pharmaceuticals, due to its preservative properties. The structure of this compound consists of a 4-hydroxybenzoic acid moiety esterified with a 2-propylpentyl alcohol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylpentyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-propylpentanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-Hydroxybenzoic acid+2-PropylpentanolH2SO42-Propylpentyl 4-hydroxybenzoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propylpentyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Esterification: As described in the preparation methods.
Hydrolysis: The ester bond can be hydrolyzed back to 4-hydroxybenzoic acid and 2-propylpentanol in the presence of a strong acid or base.
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinones under specific conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 4-Hydroxybenzoic acid and 2-propylpentanol.
Oxidation: Quinones and other oxidized derivatives of 4-hydroxybenzoic acid.
Applications De Recherche Scientifique
2-Propylpentyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antimicrobial properties and potential use as a preservative in biological samples.
Medicine: Explored for its potential use in drug formulations due to its preservative properties.
Industry: Widely used in cosmetics and personal care products as a preservative to extend shelf life and prevent microbial growth.
Mécanisme D'action
The primary mechanism of action of 2-Propylpentyl 4-hydroxybenzoate is its ability to inhibit microbial growth. This is achieved by disrupting the cell membrane of bacteria and fungi, leading to leakage of intracellular contents and eventual cell death. The compound may also interfere with DNA and RNA synthesis, further inhibiting microbial proliferation.
Comparaison Avec Des Composés Similaires
2-Propylpentyl 4-hydroxybenzoate is similar to other parabens, such as methylparaben, ethylparaben, propylparaben, and butylparaben. These compounds share a common 4-hydroxybenzoic acid backbone but differ in the length and structure of the esterifying alcohol group. The uniqueness of this compound lies in its specific ester group, which may confer different solubility and antimicrobial properties compared to other parabens.
List of Similar Compounds
- Methyl 4-hydroxybenzoate (Methylparaben)
- Ethyl 4-hydroxybenzoate (Ethylparaben)
- Propyl 4-hydroxybenzoate (Propylparaben)
- Butyl 4-hydroxybenzoate (Butylparaben)
Propriétés
Numéro CAS |
817210-89-2 |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
2-propylpentyl 4-hydroxybenzoate |
InChI |
InChI=1S/C15H22O3/c1-3-5-12(6-4-2)11-18-15(17)13-7-9-14(16)10-8-13/h7-10,12,16H,3-6,11H2,1-2H3 |
Clé InChI |
CNQMDFDSXNSSMM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)COC(=O)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


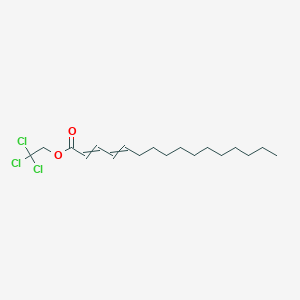
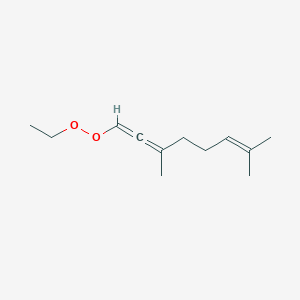

![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)
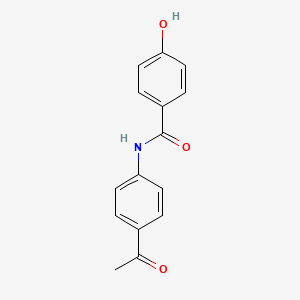
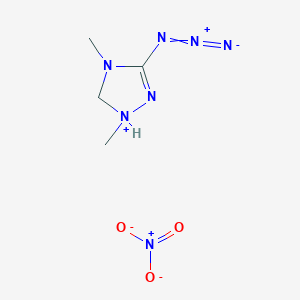
![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)
![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
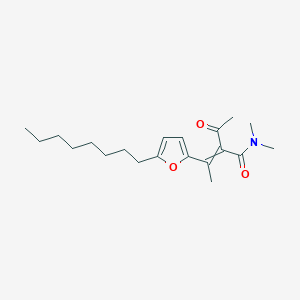
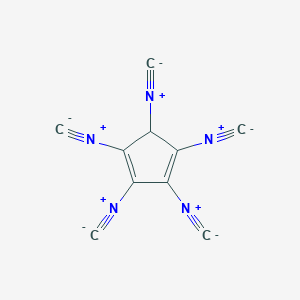
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
![Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester](/img/structure/B14220948.png)
